2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate
Description
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate is a structurally complex molecule featuring a rigid adamantane core substituted with a phenyl group, an acetylated aminoethyl linker, and a 4-nitrobenzoate ester. This compound’s hybrid architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and lipophilicity are critical.
Properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c30-25(28-10-11-34-26(31)20-6-8-24(9-7-20)29(32)33)17-27(21-4-2-1-3-5-21)22-13-18-12-19(15-22)16-23(27)14-18/h1-9,18-19,22-23H,10-17H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSOSOPJFPYFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate is a synthetic compound that may exhibit various biological activities due to its structural characteristics. The compound contains an adamantyl moiety, which is known for enhancing lipophilicity and potentially influencing pharmacokinetic properties. This article will explore the biological activity of similar compounds, focusing on their mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of This compound can be broken down into several functional groups:
- Adamantyl group : Often associated with increased binding affinity to biological targets.
- Acetamide linkage : Can influence the compound's solubility and permeability.
- Nitrobenzoate moiety : May contribute to various biological interactions, including enzyme inhibition.
Table 1: Structural Features of Similar Compounds
| Compound Name | Adamantyl Group | Nitro Group | Biological Activity |
|---|---|---|---|
| Compound A | Yes | Yes | Anticancer |
| Compound B | Yes | No | Antiviral |
| Compound C | No | Yes | Anti-inflammatory |
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The adamantyl group can enhance binding to receptors, potentially leading to increased efficacy in pharmacological responses.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Study 1: Anticancer Activity
A study investigated a series of adamantyl-containing compounds for their anticancer properties. The results indicated that these compounds inhibited tumor cell proliferation through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Antiviral Properties
Another research focused on adamantyl derivatives as potential antiviral agents against influenza viruses. The findings suggested that these compounds could interfere with viral replication by inhibiting neuraminidase activity.
Table 2: Summary of Biological Activities from Case Studies
| Study Focus | Compound Type | Main Findings |
|---|---|---|
| Anticancer | Adamantyl derivatives | Induced apoptosis in cancer cells |
| Antiviral | Adamantyl derivatives | Inhibited viral replication via enzyme inhibition |
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The following table summarizes structural analogues and their distinguishing features:
Physicochemical and Functional Comparisons
- Lipophilicity and Steric Effects : The adamantyl group in the target compound significantly increases lipophilicity (logP ~5.2 estimated) compared to analogues like ethyl 4-nitrobenzoate (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Hydrolytic Stability : The carbamate group in the 4-chlorophenyladamantyl analogue () confers greater resistance to hydrolysis than the nitrobenzoate ester in the target compound, which may undergo enzymatic cleavage in vivo .
- Electronic Properties: The nitro group in all compounds enhances electrophilicity, but its positioning (e.g., para in the target vs. ortho in CAS 136285-67-1) alters reactivity. The cyano group in the biphenyl analogue () introduces dipole interactions critical for binding in receptor pockets .
- Crystallinity and Packing : Adamantane derivatives often exhibit rigid, ordered crystal structures due to their bulky, symmetric cores. In contrast, triazole-containing analogues () may form hydrogen-bonded networks via NH and sulfanyl groups, influencing solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
